molecular formula C16H20Cl2N4O2S B6906321 N-[2-[methyl(pyrrolidin-3-yl)carbamoyl]thiophen-3-yl]pyridine-4-carboxamide;dihydrochloride

N-[2-[methyl(pyrrolidin-3-yl)carbamoyl]thiophen-3-yl]pyridine-4-carboxamide;dihydrochloride

Cat. No.: B6906321
M. Wt: 403.3 g/mol
InChI Key: SYNKUHXWIVJBIY-UHFFFAOYSA-N
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Description

N-[2-[methyl(pyrrolidin-3-yl)carbamoyl]thiophen-3-yl]pyridine-4-carboxamide;dihydrochloride is a complex organic compound that features a pyrrolidine ring, a thiophene ring, and a pyridine ring

Properties

IUPAC Name

N-[2-[methyl(pyrrolidin-3-yl)carbamoyl]thiophen-3-yl]pyridine-4-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S.2ClH/c1-20(12-4-8-18-10-12)16(22)14-13(5-9-23-14)19-15(21)11-2-6-17-7-3-11;;/h2-3,5-7,9,12,18H,4,8,10H2,1H3,(H,19,21);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNKUHXWIVJBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNC1)C(=O)C2=C(C=CS2)NC(=O)C3=CC=NC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[methyl(pyrrolidin-3-yl)carbamoyl]thiophen-3-yl]pyridine-4-carboxamide;dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, which can be synthesized through cyclization reactions involving amines and aldehydes. The thiophene ring is often introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of boronic acids and palladium catalysts . The final step involves the formation of the pyridine ring and the coupling of all three rings to form the target compound. The reaction conditions usually require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as crystallization or chromatography. The use of continuous flow reactors could also be considered to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[methyl(pyrrolidin-3-yl)carbamoyl]thiophen-3-yl]pyridine-4-carboxamide;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium for cross-coupling reactions). Reaction conditions typically involve specific temperatures, solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, onto the rings.

Scientific Research Applications

N-[2-[methyl(pyrrolidin-3-yl)carbamoyl]thiophen-3-yl]pyridine-4-carboxamide;dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-[methyl(pyrrolidin-3-yl)carbamoyl]thiophen-3-yl]pyridine-4-carboxamide;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with pyrrolidine, thiophene, and pyridine rings. Examples include:

  • N-[2-[methyl(pyrrolidin-3-yl)carbamoyl]thiophen-3-yl]pyridine-4-carboxamide
  • N-[2-[methyl(pyrrolidin-3-yl)carbamoyl]thiophen-3-yl]pyridine-4-carboxamide;monohydrochloride

Uniqueness

The uniqueness of N-[2-[methyl(pyrrolidin-3-yl)carbamoyl]thiophen-3-yl]pyridine-4-carboxamide;dihydrochloride lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

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